Home > Products > Screening Compounds P53397 > 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one
3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one -

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

Catalog Number: EVT-5336925
CAS Number:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: [18F]SG-2 is a fluorine-18 radiolabeled coumarin-triazole hybrid. It was synthesized and evaluated as a potential PET radiotracer for oncology applications. [] Molecular docking studies suggested potential interactions with Galectin-1. []

Combretastatin A4 (CA4)

  • Compound Description: Combretastatin A4 (CA4) is a natural product known to inhibit tubulin polymerization by binding to the colchicine-binding site of β-tubulin. [] CA4 exhibits antitumor activity primarily through disrupting tumor vasculature and reducing tumor perfusion. []
  • Relevance: While structurally distinct from 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one, Combretastatin A4 (CA4) is mentioned in a study exploring the antitumor effects of compounds targeting the PI3 kinase-AKT pathway. [] This pathway is relevant because the study found that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one analogs showed antitumor activity potentially linked to the modulation of AKT activity. []

LY294002

  • Compound Description: LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K). [] This compound is often used in research to investigate the roles of the PI3K/AKT signaling pathway.
  • Relevance: LY294002 was used alongside 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one in a study investigating the mechanism behind the latter's antitumor effects. [] The researchers observed similar response profiles between LY294002 and 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one in p-AKT-positive gastric cancer cells, suggesting a potential link between the compound's activity and the PI3K/AKT pathway. [] Although structurally dissimilar, the shared involvement in influencing this pathway makes LY294002 relevant.

(S)-(-)-4-[(5,7-difluor-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide;(-)-1-(2-methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide;1-[5-(2-fluorophenyl)-1-(pyridin-3-ilsul′fonil)-1H-pyrrol-3-yl]-N-metilmetanamin;8-[{2,6-dimethylbenzyl}amino]-N-[2-hydroxyethyl]-2,3-dimetilimidazo[1,2-a]pyridine-6-carboxamide;5,6-dimethyl-2-(4-fluoro-phenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine

  • Compound Description: These compounds are acid pump antagonists investigated for their potential to improve gastrointestinal motility. []
  • Relevance: The relevance of these compounds to 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one lies in their shared property of influencing gastrointestinal processes. While structurally diverse, the inclusion of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one alongside these compounds suggests a potential area of investigation for its effects on gastrointestinal motility and related disorders. [] This connection arises from the context of exploring compounds with therapeutic benefits for pathological impairments in gastrointestinal motility.

Properties

Product Name

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C16H17NO4/c1-10-8-17(9-11(2)20-10)15(18)13-7-12-5-3-4-6-14(12)21-16(13)19/h3-7,10-11H,8-9H2,1-2H3

InChI Key

XFQOLANCBCHPSH-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.